1-(2,3-Difluorophenyl)-2-methylpropan-1-one
Description
1-(2,3-Difluorophenyl)-2-methylpropan-1-one is a fluorinated aromatic ketone with the molecular formula C${10}$H${10}$F$_2$O and a molecular weight of 184.19 g/mol . Its structure features a 2,3-difluorophenyl group attached to a 2-methylpropan-1-one moiety, contributing to its lipophilic properties and stability. This compound is commercially available as a liquid (purity ≥97%) and is stored at 4°C . It has applications in organic synthesis, particularly as a precursor in the preparation of heterocyclic compounds and pharmaceuticals. For example, it serves as a key intermediate in gold-catalyzed oxidative alkene heteroarylation reactions .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWIOVUCAVBKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,3-difluorobenzene with a suitable methylpropanone precursor under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 2,3-difluorobenzene reacts with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications through reactions such as nitration and halogenation, enabling the development of new derivatives with tailored properties .
Biological Applications
Antibacterial and Antifungal Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol, exhibit significant antibacterial and antifungal activities. These compounds disrupt cellular processes in microorganisms, making them potential candidates for developing new antimicrobial agents .
Anticancer Research
The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit serine/threonine kinases involved in the MAP kinase signaling pathway, which plays a crucial role in cell proliferation and survival. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells . Additionally, its derivatives have been explored for their ability to act as lipid droplet biomarkers in cancer cell studies .
Medicinal Chemistry
Enzymatic Inhibition
5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By modulating CDK activity, this compound could help control cell division in cancerous tissues .
Therapeutic Potential in Neurodegenerative Diseases
Recent patents suggest that pyrazolo[1,5-a]pyrimidine derivatives can modulate Parkin ligase activity, which is significant in the context of neurodegenerative diseases like Parkinson's. This modulation could enhance the ubiquitin-proteasome pathway's function, potentially offering therapeutic benefits .
Industrial Applications
Fluorescent Probes and Organic Light-Emitting Devices
Due to its favorable photophysical properties, 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol is utilized in developing fluorescent probes and organic light-emitting devices (OLEDs). Its ability to exhibit high quantum yields and excellent photostability makes it an attractive candidate for these applications .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for synthesizing complex heterocycles |
| Biology | Antibacterial and antifungal agent |
| Medicine | Anticancer research; CDK inhibition |
| Neurodegenerative Diseases | Modulation of Parkin ligase activity |
| Industry | Fluorescent probes; OLEDs |
Mechanism of Action
The mechanism by which 1-(2,3-Difluorophenyl)-2-methylpropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined through experimental studies and computational modeling.
Comparison with Similar Compounds
Positional Fluorination Isomers
- 1-(2,4-Difluorophenyl)-2-methylpropan-1-one: This isomer (CAS 164650-44-6) is structurally analogous but differs in fluorine substitution at the 2,4-positions of the phenyl ring. It is associated with genotoxic impurities in pharmaceuticals like fluconazole and requires strict analytical monitoring (LC-MS/MS) at thresholds of 0.3 μg/g .
- 1-(3,4-Difluorophenyl)-2-methylpropan-1-one (CAS 913719-93-4):
A positional isomer with fluorine at the 3,4-positions. It exhibits similar physicochemical properties (liquid state, molecular weight 184.19 g/mol) but distinct reactivity due to altered electronic effects .
Alkyl Chain Modifications
- 1-(2',3'-Difluoro-[1,1']biphenyl-4-yl)propan-1-one (Compound 43):
Features a biphenyl backbone with a propan-1-one chain. Synthesized via Suzuki-Miyaura coupling (84% yield), this solid compound is used in deuterated liquid crystal research . - 1-(2',3'-Difluoro-[1,1']biphenyl-4-yl)butan-1-one (Compound 44) and pentan-1-one (Compound 45): These analogs extend the alkyl chain to butanone and pentanone, respectively, enhancing steric bulk and altering crystallization behavior (yields: 83–73%) .
Functional Group Variations
- 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4): Replaces the methyl group with a trifluoromethyl moiety, significantly increasing lipophilicity and resistance to metabolic degradation. This compound is explored in fluorinated material synthesis .
- (E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2,3-difluorophenyl)prop-2-en-1-one (Compound 4):
A chalcone derivative with a 2,3-difluorophenyl group. It demonstrates moderate anticancer activity, highlighting the role of fluorine in enhancing bioavailability .
Key Research Findings
Electrophilic Reactivity : The 2,3-difluorophenyl group in 1-(2,3-Difluorophenyl)-2-methylpropan-1-one facilitates electrophilic substitution reactions, making it versatile in cross-coupling methodologies (e.g., with phenylhydrazine to form indoles) .
Genotoxicity Concerns: Analogs like 1-(2,4-difluorophenyl)-2-triazolyl-ethanone are classified as genotoxic impurities, necessitating stringent regulatory controls in API synthesis .
Material Science Applications : Biphenyl derivatives (e.g., Compound 43) are critical in deuterated liquid crystals, where fluorine substitution optimizes mesophase behavior .
Biological Activity
1-(2,3-Difluorophenyl)-2-methylpropan-1-one is an organic compound characterized by its unique structural features, including a difluorophenyl group and a ketone functional group. This compound has garnered attention in various fields of research due to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its interactions with enzymes, receptors, and its implications in pharmacology.
Key Properties
- Molecular Formula : C10H10F2O
- Molecular Weight : 188.18 g/mol
- Functional Groups : Ketone and difluorophenyl group
Enzyme Interactions
Research indicates that this compound exhibits notable interactions with various enzymes. The presence of fluorine atoms enhances its binding affinity to certain enzymes, potentially influencing metabolic pathways.
Table 1: Enzyme Interaction Studies
| Enzyme | Effect of Compound | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition observed | |
| Aldose Reductase | Competitive inhibition | |
| Acetylcholinesterase | Moderate inhibition |
Receptor Binding
The compound has also been studied for its ability to bind to specific receptors. Its structural features allow it to interact with receptor sites, influencing signal transduction pathways.
Table 2: Receptor Binding Affinity
Case Study 1: Pharmacokinetics and Metabolism
In a study examining the pharmacokinetics of this compound, researchers administered the compound to rats and monitored its metabolism using HPLC. The results indicated significant biotransformation, leading to several metabolites that may contribute to its biological effects.
Key Findings :
- Rapid absorption with peak plasma concentration at 30 minutes post-administration.
- Major metabolites identified included hydroxylated derivatives and conjugates.
Case Study 2: Antioxidant Activity
Another study investigated the antioxidant properties of the compound using DPPH radical scavenging assays. The results demonstrated that the compound exhibited strong antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
Table 3: Antioxidant Activity Results
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : Competes with substrate molecules for active sites on enzymes.
- Receptor Modulation : Alters receptor activity by binding to allosteric sites or orthosteric sites.
- Antioxidant Defense : Scavenges free radicals, reducing oxidative damage.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-(2,3-Difluorophenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, (4aR)-1-[(2,3-difluorophenyl)methyl] intermediates are reacted with arylboronic acids (e.g., (6-chloropyridin-3-yl)boronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃, yielding 40% after HPLC purification . Optimizing solvent systems (e.g., methanol/ethylene glycol/water mixtures) and reaction times (12–24 hours) is critical to minimize side products.
- Key Data : Typical LCMS confirmation shows m/z 604 [M+H]⁺ and HPLC retention time of 0.89 minutes under gradient elution conditions .
Q. What analytical techniques are recommended for characterizing this compound and validating purity?
- Methodology : Use LCMS for molecular weight confirmation (m/z 604–732 [M+H]⁺ observed in patent examples) and HPLC with TFA-modified mobile phases (e.g., QC-SMD-TFA05) to assess purity (>95%). Retention times vary between 0.89–1.76 minutes depending on substituents .
- Complementary Methods : ¹H/¹³C NMR to resolve fluorinated aromatic regions and differentiate regioisomers.
Q. How can researchers identify and mitigate common synthetic impurities?
- Methodology : Monitor for des-fluoro byproducts (e.g., incomplete fluorination) and oxidation products (e.g., ketone-to-carboxylic acid conversion) using LC-MS/MS. A validated method for genotoxic impurities (e.g., epoxypropyl-triazole derivatives) involves ESI+ ionization with a LOQ of 0.3 µg/g .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of fluorine substituents on the aromatic ring. The ortho-fluorine atoms increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates in SNAr reactions with amines).
Q. What strategies resolve contradictions in LCMS/HPLC data for structurally similar derivatives?
- Case Study : Derivatives with trifluoromethyl or methylsulfonyl groups show overlapping m/z values (e.g., m/z 597 vs. 598). Use tandem MS/MS to fragment ions and distinguish substituent patterns (e.g., loss of CF₃ vs. SO₂CH₃) .
- Chromatographic Optimization : Adjust column chemistry (e.g., C18 vs. phenyl-hexyl) to separate isomers. For example, a phenyl-hexyl column resolves 2,3-difluoro vs. 2,4-difluoro isomers by 0.2 minutes under identical conditions .
Q. How does fluorination impact the compound’s metabolic stability in biological assays?
- Methodology : Perform in vitro microsomal stability assays (human/rat liver microsomes) to compare half-life (t₁/₂) against non-fluorinated analogs. Fluorine at the 2,3-positions reduces CYP450-mediated oxidation, enhancing metabolic stability .
- Data Interpretation : Correlate LogP (calculated XlogP ~5.0) with membrane permeability using Caco-2 cell assays .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
- Case Study : Chiral resolution of (4aR)-configured intermediates requires asymmetric catalysis (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester as a chiral auxiliary). Use HPLC chiral columns (e.g., CHIRALPAK IA) to achieve >99% ee .
- Process Optimization : Switch from batch to flow chemistry for Pd-catalyzed steps to improve reproducibility and reduce catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
